molecular formula C16H18N6 B15150402 1-methyl-N-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-methyl-N-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B15150402
M. Wt: 294.35 g/mol
InChI Key: XXWHWNLNRWNPMQ-UHFFFAOYSA-N
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Description

1-METHYL-N-PHENYL-6-(PYRROLIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-METHYL-N-PHENYL-6-(PYRROLIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe final steps often involve the addition of a pyrrolidine ring and the methylation of the nitrogen atom .

Industrial production methods may employ similar synthetic routes but are optimized for large-scale production. This often includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

1-METHYL-N-PHENYL-6-(PYRROLIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yields .

Scientific Research Applications

1-METHYL-N-PHENYL-6-(PYRROLIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-METHYL-N-PHENYL-6-(PYRROLIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells . The compound may also interact with other protein kinases and receptors, modulating various signaling pathways involved in cell growth and differentiation .

Properties

Molecular Formula

C16H18N6

Molecular Weight

294.35 g/mol

IUPAC Name

1-methyl-N-phenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C16H18N6/c1-21-15-13(11-17-21)14(18-12-7-3-2-4-8-12)19-16(20-15)22-9-5-6-10-22/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,18,19,20)

InChI Key

XXWHWNLNRWNPMQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)N4CCCC4

Origin of Product

United States

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